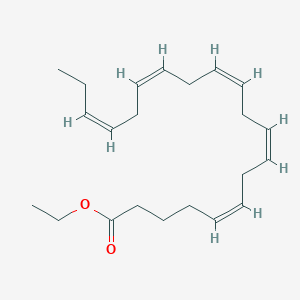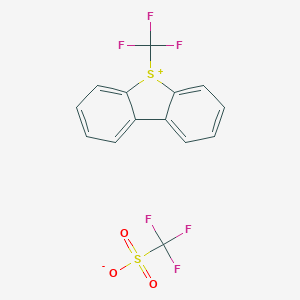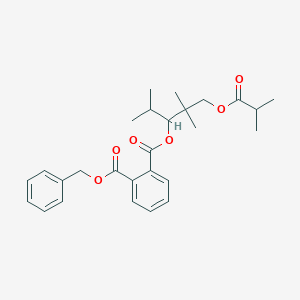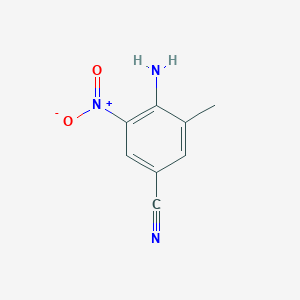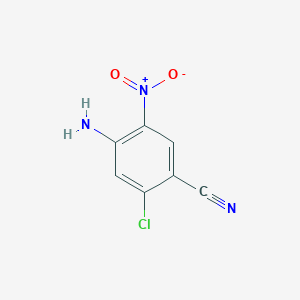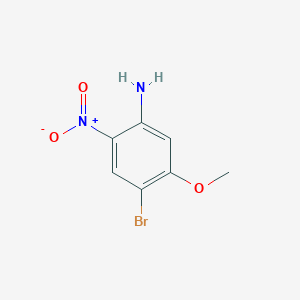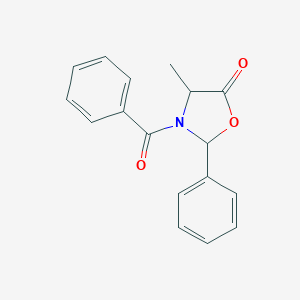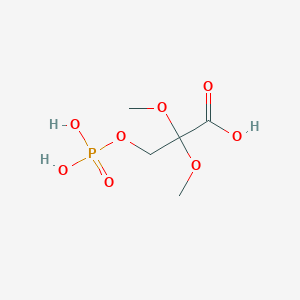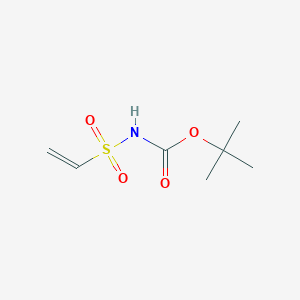
tert-Butyl vinylsulfonylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl vinylsulfonylcarbamate is a chemical compound that has been studied for its potential applications in organic synthesis and material science. While specific information on tert-Butyl vinylsulfonylcarbamate is limited, related compounds such as tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been synthesized and utilized as building blocks in organic synthesis (Guinchard, Vallée, & Denis, 2005).
Synthesis Analysis
The synthesis of tert-Butyl vinylsulfonylcarbamate analogs involves reactions starting from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid in a methanol-water mixture. This method highlights the potential pathway for synthesizing tert-Butyl vinylsulfonylcarbamate by modifying the alkyl group to introduce a vinylsulfonyl moiety (Guinchard, Vallée, & Denis, 2005).
Molecular Structure Analysis
Although specific structural analysis of tert-Butyl vinylsulfonylcarbamate was not found, related compounds exhibit characteristics such as the presence of tert-butyl and sulfonyl groups, which are indicative of their reactivity and potential interactions in chemical synthesis. The analysis of crystal structure and Hirshfeld surface for related compounds could provide insights into the molecular interactions and stability of tert-Butyl vinylsulfonylcarbamate derivatives (Dawa El Mestehdi et al., 2022).
Chemical Reactions and Properties
Copper-catalyzed tert-butyl sulfonylation of alkynes with t-butylsulfinamide leading to (E)-vinyl sulfones is a key reaction that could be relevant to the synthesis or modification of tert-Butyl vinylsulfonylcarbamate, demonstrating the compound's potential reactivity and versatility in organic synthesis (Liu et al., 2015).
Physical Properties Analysis
The physical properties of tert-Butyl vinylsulfonylcarbamate, such as solubility, melting point, and stability, can be inferred from similar compounds. For instance, the thermal stability and decomposition mechanisms of related polymers, such as poly(vinyl tert-butyl carbonate-sulfone), may offer insights into the handling and storage conditions of tert-Butyl vinylsulfonylcarbamate (Jiang & Fréchet, 1991).
Chemical Properties Analysis
tert-Butyl vinylsulfonylcarbamate's chemical properties, including reactivity towards nucleophiles, electrophiles, and its role in catalytic cycles, can be partially understood through the behavior of tert-butylsulfinamide and related sulfonamide derivatives in catalytic aminohydroxylation and aziridination of olefins, indicating its potential utility in synthetic organic chemistry (Gontcharov, Liu, & Sharpless, 1999).
Wissenschaftliche Forschungsanwendungen
Copper Catalyzed tert-Butyl Sulfonylation of Alkynes
Research conducted by Liu et al. (2015) developed the first copper-catalyzed tert-butyl sulfonylation reaction of alkynes with t-butylsulfinamide for constructing (E)-vinyl sulfones. This process highlights a key step involving the cleavage of the N–S bond of t-butylsulfinamide, catalyzed by CuSO4·5H2O, demonstrating a new pathway for synthesizing vinyl sulfones, a valuable group in organic synthesis (Liu et al., 2015).
Synthesis of N-(Boc) Nitrone Equivalents
Guinchard et al. (2005) introduced tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates as the first class of N-(Boc) nitrone equivalents, derived from aldehydes and tert-butyl N-hydroxycarbamate. These compounds serve as N-(Boc)-protected nitrones in reactions with organometallics to give N-(Boc)hydroxylamines, showcasing their utility as building blocks in organic synthesis (Guinchard et al., 2005).
Chitosan/Ter-Polymer Microcapsules for Cu(II) Sorption
A study by Okudan et al. (2019) synthesized novel chitosan/ter-(vinyl-pivalate-maleic-anhydride-N-tert-butylacrylamide) microcapsules, demonstrating increased Cu(II) ion sorption efficiency compared to blank chitosan microbeads. This work underlines the application of these materials in water treatment, particularly in the sorption of heavy metals (Okudan et al., 2019).
Environmental Remediation through Alkaline-Activated Persulfate
Chen et al. (2016) explored the use of alkaline-activated persulfate for groundwater remediation, particularly targeting 1,2-dichloroethane and methyl tert-butyl ether. This research presents a novel method for accelerating the degradation of pollutants, demonstrating the potential of alkaline-activated persulfate in environmental cleanup efforts (Chen et al., 2016).
Synthesis and Application of Amphiphilic Graft Copolymers
Jiang et al. (2013) developed well-defined amphiphilic graft copolymers consisting of a hydrophobic poly(tert-butyl acrylate) backbone and hydrophilic poly(N-vinylcaprolactam) side chains. This synthesis showcases the potential of such copolymers in biomedical applications, including drug delivery systems, due to their self-assembly behavior and thermo-responsive properties (Jiang et al., 2013).
Safety And Hazards
Specific safety and hazard information for tert-Butyl vinylsulfonylcarbamate is not available in the retrieved data. However, safety data sheets for similar compounds suggest using personal protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation345.
Zukünftige Richtungen
Tert-Butyl vinylsulfonylcarbamate is available for purchase from various chemical suppliers67, indicating its use in research and potentially in the development of new chemical products or processes. However, specific future directions or applications for this compound are not specified in the retrieved data.
Eigenschaften
IUPAC Name |
tert-butyl N-ethenylsulfonylcarbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4S/c1-5-13(10,11)8-6(9)12-7(2,3)4/h5H,1H2,2-4H3,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIJVBDSRMVBYAS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NS(=O)(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl vinylsulfonylcarbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

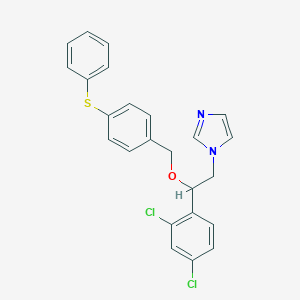
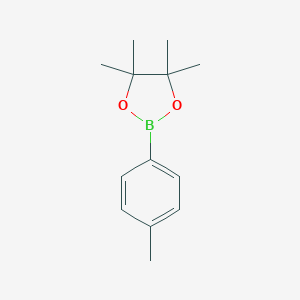
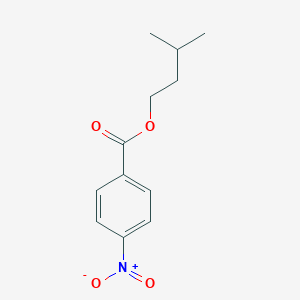
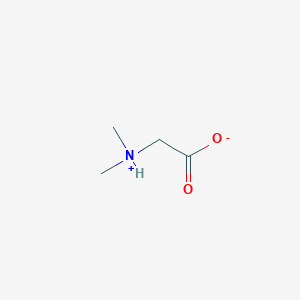
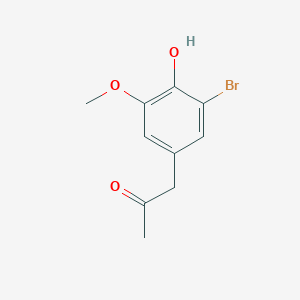
![1-{5-[(E)-2-(benzenesulfonyl)ethenyl]-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indol-1-yl}ethan-1-one](/img/structure/B42422.png)
